molecular formula C20H21N3O3 B5291722 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile

3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5291722
M. Wt: 351.4 g/mol
InChI Key: LHLKCQPCCGJCJL-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DCMF, is a chemical compound that has been widely used in scientific research due to its unique properties. DCMF is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and has been shown to be effective in various studies.

Scientific Research Applications

3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting ROS. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, and their levels are often elevated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile can be used to detect ROS in vitro and in vivo, and has been shown to be effective in various studies.

Mechanism of Action

3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile works by reacting with ROS, which causes a change in its fluorescent properties. When 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile reacts with ROS, the nitro group on the phenyl ring is reduced to an amino group, which changes the electronic properties of the molecule and causes a shift in its fluorescence emission spectrum. This change in fluorescence can be detected using a fluorescence microscope or spectrofluorometer, and can be used to quantify the levels of ROS in a sample.
Biochemical and Physiological Effects:
3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. It has been used in various studies to detect ROS in cells and tissues, and has been shown to be effective in detecting ROS in vivo in animal models. 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile has also been used to study the role of ROS in various diseases, and has been shown to be a useful tool for investigating oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile is its high sensitivity and specificity for detecting ROS. It can be used in a variety of experimental settings, including cell culture, animal models, and clinical samples. 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile is also relatively easy to use and can be incorporated into existing experimental protocols with minimal modifications.
One limitation of 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile is its relatively short half-life, which can limit its use in certain experimental settings. Additionally, 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile may not be suitable for detecting certain types of ROS, such as superoxide, which can react with 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile at a slower rate than other ROS.

Future Directions

There are several potential future directions for research involving 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new fluorescent probes that can detect specific types of ROS with higher sensitivity and specificity. Another area of interest is the use of 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile in clinical settings, such as in the diagnosis and monitoring of diseases that are associated with oxidative stress. Additionally, 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile could be used to investigate the role of ROS in aging and age-related diseases.

Synthesis Methods

The synthesis of 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 4-(diethylamino)-2-methoxybenzaldehyde and 4-nitrophenylacetonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of 3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile is typically around 50-70%, and the purity is usually greater than 95%.

properties

IUPAC Name

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-22(5-2)19-11-8-16(20(13-19)26-3)12-17(14-21)15-6-9-18(10-7-15)23(24)25/h6-13H,4-5H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKCQPCCGJCJL-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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